molecular formula C7H8BrNO2S B7794257 (2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate

(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate

Cat. No.: B7794257
M. Wt: 250.12 g/mol
InChI Key: LKORPMMOJAJYLC-RXMQYKEDSA-N
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Description

(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate is a compound that features a thiophene ring substituted with a bromine atom at the 5-position and an azaniumyl group at the 2-position of the propanoate chain

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiophene derivatives without bromine

    Substitution: Azide or cyanide-substituted thiophene derivatives

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate is unique due to the presence of both the azaniumyl group and the bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORPMMOJAJYLC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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